molecular formula C8H13F3O2 B1336421 Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate CAS No. 885275-92-3

Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

Cat. No. B1336421
CAS RN: 885275-92-3
M. Wt: 198.18 g/mol
InChI Key: FGJANYYQTMRUHY-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate, also known as ethyl trifluoromethylbutanoate, is a chemical compound with the molecular formula C7H13F3O2. It is a colorless liquid that is soluble in water and organic solvents. It is used as a solvent and reagent in a variety of organic synthesis reactions. It is also used as a flavoring agent in food and beverages, as well as a fragrance additive in cosmetics and perfumes.

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its versatility in chemical synthesis (Honey et al., 2012).

  • Enantioselective Reduction : The compound has been used in enantioselective reduction processes. For instance, its reduction by fermenting baker's yeast yielded enantiomerically pure trifluoro-hydroxyesters. This process is crucial for producing compounds with specific chirality, which is important in pharmaceuticals and other applications (Seebach et al., 1984).

  • Reactions with Terminal Alkynes : Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, derived from Ethyl 4,4,4-trifluoro-2-butynote, has been used in palladium-catalyzed reactions with terminal alkynes. This demonstrates its role in creating complex organic compounds with potential applications in materials science and pharmaceuticals (Qing & Zhang, 1997).

  • Synthesis of Pyrimidine-Dione Derivatives : The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea has been utilized to prepare 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. This is indicative of its use in creating nucleotide analogs or other biologically significant molecules (Li et al., 2010).

  • Creation of Quinolinones : Ethyl 4,4,4-trifluoro-3-oxobutanoate has been used in chemoselective reactions to create 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones. This highlights its utility in synthesizing complex heterocyclic compounds, which are often used in drug discovery and material sciences (Berbasov & Soloshonok, 2003).

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJANYYQTMRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433758
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-92-3
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate
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